3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid

Acid strength Amide coupling Carboxylic acid reactivity

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS 5471-77-2), systematically also named 2,2-dimethylmalonic acid monoethyl ester or propanedioic acid, 2,2-dimethyl-, 1-ethyl ester, is a C7-dicarboxylic acid half-ester bearing one free carboxylic acid group and one ethyl ester group on a quaternary carbon center. Its molecular formula is C₇H₁₂O₄ with a molecular weight of 160.17 g/mol.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 5471-77-2
Cat. No. B1630402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid
CAS5471-77-2
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)C(=O)O
InChIInChI=1S/C7H12O4/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3,(H,8,9)
InChIKeyWDWFSABLPAHCPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS 5471-77-2): Core Identity and Procurement-Relevant Profile


3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (CAS 5471-77-2), systematically also named 2,2-dimethylmalonic acid monoethyl ester or propanedioic acid, 2,2-dimethyl-, 1-ethyl ester, is a C7-dicarboxylic acid half-ester bearing one free carboxylic acid group and one ethyl ester group on a quaternary carbon center [1]. Its molecular formula is C₇H₁₂O₄ with a molecular weight of 160.17 g/mol . The compound serves as a versatile synthetic intermediate in pharmaceutical and fine-chemical research, where the orthogonally addressable acid and ester functionalities enable sequential derivatization strategies that are inaccessible with the symmetrical diacid or diester analogs .

Why 2,2-Dimethylmalonic Acid Derivatives Cannot Be Freely Interchanged: Critical Functional-Group Asymmetry of CAS 5471-77-2


Within the 2,2-dimethylmalonic acid family, the diacid (CAS 595-46-0), the symmetrical diethyl ester (CAS 1619-62-1), and the monomethyl ester (CAS 13051-21-3) each lack the precise combination of one free carboxylic acid and one ethyl ester that defines 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid . The diacid requires protection/deprotection sequences for selective derivatization; the diester mandates a hydrolysis step that may be incompatible with sensitive substrates; the monomethyl ester provides a different ester lability profile; and the corresponding acid chloride (CAS 64244-87-7) introduces excessive reactivity and moisture sensitivity that complicates handling and storage [1]. These structural differences produce measurable variations in pKa, boiling point, density, and commercially available purity—each of which directly impacts reaction design, workup efficiency, and procurement specifications .

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (5471-77-2): Quantitative Differentiation Evidence Against Closest Analogs


pKa Differentiation: Stronger Acidity than the Parent Diacid Governs Coupling Condition Selection

The predicted acid dissociation constant of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid is pKa = 3.00 ± 0.36, compared to the experimentally measured pKa = 3.15 (at 25 °C) for 2,2-dimethylmalonic acid (CAS 595-46-0) . The monoethyl ester is therefore a moderately stronger acid, which translates into a higher degree of carboxylate formation at a given pH and can influence the efficiency of pH-dependent extractions and the choice of activation reagents in amide bond-forming reactions .

Acid strength Amide coupling Carboxylic acid reactivity

Boiling Point and Thermal Processing Window: Advantage Over the Symmetrical Diethyl Ester

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid exhibits a boiling point of 250.5 ± 23.0 °C at 760 mmHg . This is approximately 58 °C higher than that of 2,2-dimethylmalonic acid diethyl ester (CAS 1619-62-1), which boils at 192 °C (lit.) at atmospheric pressure . The higher boiling point of the half-ester allows higher-temperature reaction conditions (e.g., toluene or xylene reflux) without significant evaporative loss of the reagent, expanding the accessible temperature range for transformations such as thermal amidation or esterification .

Distillation Thermal stability Reaction solvent selection

Density Advantage for Aqueous-Organic Workup: Faster Phase Separation Versus the Diethyl Ester

The density of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid is 1.126 ± 0.06 g/cm³ (predicted) . This is approximately 13% higher than the density of 2,2-dimethylmalonic acid diethyl ester, measured at 0.991 g/mL at 25 °C (lit.) . During aqueous-organic extraction, the higher density of the half-ester increases the density differential relative to the aqueous phase (typically ~1.0 g/mL), leading to faster and cleaner phase separation—an operationally meaningful advantage in multi-step sequences where numerous extractions are required .

Liquid-liquid extraction Phase separation Process chemistry

Commercially Available Purity: 98%+ HPLC-Grade Supply Versus Lower-Purity Monomethyl Ester Alternative

Multiple independent suppliers list 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid at ≥98% purity (HPLC), with one supplier reporting a specific batch purity of 98.5% (214 nm) and 99.2% . In contrast, the closest structural analog, 3-methoxy-2,2-dimethyl-3-oxopropanoic acid (monomethyl ester, CAS 13051-21-3), is routinely offered at only 90–95% purity . The higher and more tightly specified purity of the ethyl half-ester reduces the burden of pre-reaction purification and improves the predictability of stoichiometry in subsequent transformations, making it the preferred choice for applications demanding high intermediate fidelity .

Purity specification HPLC quality Procurement decision

Selective Synthetic Access: 80% Yield via Room-Temperature Monohydrolysis of the Symmetrical Diester

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is preparatively accessed by selective monohydrolysis of 2,2-dimethylmalonic acid diethyl ester using 0.99 equivalents of KOH in ethanol at room temperature for 12 hours, affording the half-ester in 80% isolated yield after acidification and extraction . This protocol leverages the differential reactivity of the two chemically equivalent ester groups in the symmetric diester; the mono-carboxylate product precipitates or partitions away from the reaction mixture, suppressing over-hydrolysis to the diacid. The corresponding monomethyl ester is obtained analogously but typically in lower purity, and the diacid or diester cannot be directly converted into the half-ester without additional synthetic steps .

Selective monohydrolysis Half-ester synthesis Scale-up

Functional Group Orthogonality: One Free Acid + One Ethyl Ester Enables Sequential Derivatization Without Protecting-Group Chemistry

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid uniquely possesses one free carboxylic acid (available for amide coupling, reduction, or salt formation) and one ethyl ester (available for hydrolysis, transesterification, or reduction) on the same quaternary carbon [1]. By contrast, 2,2-dimethylmalonic acid (CAS 595-46-0) contains two chemically equivalent carboxylic acid groups, requiring a protection step to achieve site-selective derivatization, while 2,2-dimethylmalonic acid diethyl ester (CAS 1619-62-1) has no free acid and must first undergo partial hydrolysis—which risks over-hydrolysis to the diacid [2]. This orthogonal functionality allows two sequential, chemoselective transformations to be performed on the same scaffold without additional protecting-group manipulations, reducing step count and improving overall yield in multi-step sequences [3].

Orthogonal reactivity Sequential synthesis Protecting-group-free strategy

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid (5471-77-2): Evidence-Backed Application Scenarios for Scientific Procurement


Sequential Derivatization in Medicinal Chemistry Library Synthesis

When constructing compound libraries that require differential functionalization at the two carboxyl-derived positions of a gem-dimethylmalonate scaffold, 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid eliminates the protection/deprotection sequence inherent to the symmetrical diacid. A free carboxylic acid can first be coupled to an amine-bearing fragment under standard amide-forming conditions, and the ethyl ester subsequently hydrolyzed or transesterified to introduce a second diversity element . This orthogonal reactivity pattern is documented through the compound's use as an intermediate in patent literature (WO2007/20936, US2011/71196, WO2015/95227) and in medicinal chemistry programs reported in the Journal of Medicinal Chemistry (2009, vol. 52, p. 6790–6802) .

Large-Scale Process Chemistry Requiring Reliable High-Purity Half-Ester Input

For process development campaigns scaling beyond gram quantities, the 98%+ HPLC purity specification available from multiple vendors, combined with the moisture content controlled to ≤0.5% , ensures that the stoichiometry of subsequent reactions can be calculated with confidence. The higher density (1.126 g/cm³) relative to the diethyl ester simplifies reactor-phase separation during extractive workups at pilot scale, and the boiling point of 250.5 °C provides a broad thermal window for solvent selection without reagent loss . These combined properties reduce the operational risk profile compared to the lower-purity monomethyl ester alternative or the more reactive, moisture-sensitive acid chloride derivative.

pH-Dependent Extraction and Purification Protocols Leveraging Modulated Acidity

The predicted pKa of 3.00 for 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid allows researchers to design aqueous workup procedures that exploit the compound's slightly stronger acidity relative to the parent diacid (pKa 3.15) . At pH ~4–4.5, the half-ester exists predominantly in its carboxylate form and partitions cleanly into the aqueous phase, while neutral organic impurities remain in the organic layer. Back-extraction after acidification to pH ~2 regenerates the free acid for recovery. This differential ionization behavior provides a purification handle that is unavailable with the neutral diethyl ester and is less pronounced with the slightly weaker diacid .

Building Block for Asymmetric Synthesis via Enzymatic Desymmetrization

In the context of asymmetric synthesis, half-esters of prochiral 2,2-disubstituted malonates are key substrates for enzymatic desymmetrization. While the monomethyl ester has been employed in porcine liver esterase (PLE)-mediated kinetic resolutions yielding chiral half-esters with enantiomeric excesses of 43% to >98% , the ethyl ester variant offers a differentiated steric and electronic profile that can alter enzyme selectivity and product partition behavior. The availability of the monoethyl ester in higher commercial purity (98%+ vs. 90–95% for the monomethyl analog) directly supports reproducible enzymatic screening campaigns where substrate purity is a critical variable .

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